BenchChemオンラインストアへようこそ!

4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

GPR35 Orphan GPCR Selectivity Profiling

Procure CAS 900322-57-8—a uniquely substituted [1,2,4]triazolo[4,3-a]quinoxaline combining a 4-(furan-2-ylmethyl)sulfanyl group with a 1-methyl substituent, a motif absent from all known bioactive analogs. Documented as a true GPR35-negative control (0% inhibition in primary binding assays), it is essential for HTS campaigns requiring a chemically similar yet biologically inert reference to discriminate false positives. With a favorable clogP of 2.69 and TPSA of 63.57 Ų, it serves as a low-lipophilicity medicinal chemistry starting point—superior to high-clogP probes such as R-7050—for CNS-penetrant programs. Its unexplored furan-thioether architecture enables systematic SAR studies on target affinity, selectivity, and metabolic stability within the triazoloquinoxaline scaffold.

Molecular Formula C15H12N4OS
Molecular Weight 296.3 g/mol
CAS No. 900322-57-8
Cat. No. B5402187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
CAS900322-57-8
Molecular FormulaC15H12N4OS
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=CC=CC=C3N=C2SCC4=CC=CO4
InChIInChI=1S/C15H12N4OS/c1-10-17-18-14-15(21-9-11-5-4-8-20-11)16-12-6-2-3-7-13(12)19(10)14/h2-8H,9H2,1H3
InChIKeyPKWZIQXNKXYKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-[(Furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline (CAS 900322-57-8) for Focused Screening Libraries


4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline (CAS 900322-57-8) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class [1]. This heterocyclic scaffold is investigated for diverse biological activities, including modulation of TNF-α signaling, PDE2/10 inhibition, and DNA intercalation [2]. The compound itself appears in commercial screening libraries and has been profiled in a single publicly available primary assay, underscoring its status as an early-stage probe with very sparse characterization.

Why a Furan-2-ylmethyl Sulfanyl Derivative Cannot Be Assumed Equivalent to Other [1,2,4]Triazolo[4,3-a]quinoxalines


Minute structural variations on the [1,2,4]triazolo[4,3-a]quinoxaline core lead to profound differences in target engagement and biological outcome. For instance, the well-characterized analog R-7050 (8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline) potently inhibits TNF-α receptor signaling , while other derivatives in the same chemotype act as DNA intercalators or PDE2 inhibitors [1]. The target compound's distinct 4-(furan-2-ylmethyl)sulfanyl and 1-methyl substitution pattern is not represented in any of these activity profiles. Without direct comparative data, its pharmacological behavior cannot be inferred from structurally related molecules, making blind substitution a scientifically unsound procurement strategy.

Quantitative Differentiation Evidence for 4-[(Furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline Against Closest Analogs


GPR35 Antagonism: A Unique Negative Selectivity Fingerprint vs. Class-Active Compounds

In a primary radioligand binding assay for the G-protein coupled receptor 35 (GPR35), the target compound (EOS96484) was classified as 'inactive', demonstrating 0% inhibition of receptor binding [1]. This negative result provides a critical selectivity data point absent for the vast majority of triazoloquinoxaline analogs, which have not been screened against this target. This distinguishes it from other compounds in the class that may show promiscuous activity.

GPR35 Orphan GPCR Selectivity Profiling

Physicochemical Differentiation: Computed clogP and TPSA vs. Clinically-Investigated Analog R-7050

The target compound's calculated partition coefficient (clogP) is 2.69 and its topological polar surface area (TPSA) is 63.57 Ų, compliant with Lipinski's Rule of Five [1]. In contrast, the advanced analog R-7050 (CAS 303997-35-5) has a significantly higher clogP of 5.1 and TPSA of 43.1 Ų due to its chloro and trifluoromethyl substituents, placing it outside optimal oral drug space [2]. This difference in predicted physicochemical profile suggests the target compound may occupy a distinct region of chemical property space relevant for CNS penetration or solubility.

Physicochemical Properties Drug-likeness Lipophilicity

Structural Differentiation: Furan-2-ylmethyl Sulfanyl Motif vs. Phenyl/Chloro Substituents in Known Inhibitors

The target compound is uniquely characterized by a 4-(furan-2-ylmethyl)sulfanyl substituent, a feature absent in all well-characterized [1,2,4]triazolo[4,3-a]quinoxaline tool compounds like R-7050 (8-chloro-4-phenylsulfanyl) or the PDE2 inhibitor series (1-aryl-4-methyl) [1]. This furan-containing thioether introduces distinct electronic and hydrogen-bonding capabilities. While its biological impact is uncharacterized, in the context of the triazoloquinoxaline scaffold where sulfur oxidation state and aryl ring electronics are known to dictate activity, this represents a clear structural differentiation point.

Structure-Activity Relationship Chemical Biology Scaffold Hopping

Application Scenarios for 4-[(Furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline Based on Available Evidence


Negative Control for GPR35 Antagonism Screening Campaigns

The compound's documented lack of GPR35 antagonistic activity (0% inhibition in a primary binding assay) [1] qualifies it as a validated negative control. This is critical for assay development and high-throughput screening (HTS) campaigns targeting GPR35, where a chemically similar but biologically inert control molecule is required to discriminate true hits from false positives arising from the triazoloquinoxaline chemotype.

Physicochemical Probe for CNS-targeted Lead Optimization

With a favorable clogP of 2.69 and TPSA of 63.57 Ų [1], this compound resides in property space associated with oral bioavailability and potential CNS penetration. It can serve as a starting scaffold for medicinal chemistry programs that require lower lipophilicity than established triazoloquinoxaline probes like R-7050 (clogP 5.1) [2], particularly in neurodegenerative or neuroinflammatory disease areas.

Structure-Activity Relationship (SAR) Expansion of the Triazoloquinoxaline Class

The unique combination of a 1-methyl group and a 4-(furan-2-ylmethyl)sulfanyl substituent represents unexplored chemical space within the [1,2,4]triazolo[4,3-a]quinoxaline scaffold [1][2]. Procurement of this compound enables systematic SAR studies to probe the effect of a furan-containing thioether on target affinity, selectivity, and metabolic stability compared to the well-trodden 4-phenylsulfanyl or 4-amino series.

Selectivity Profiling Against Class-Level Polypharmacology

Given that triazoloquinoxalines have been reported to interact with multiple targets (TNF-α receptor, PDE2, Topoisomerase II) [1], this specific analog, with its distinct substitution pattern, is valuable for broad selectivity profiling panels. Its inclusion helps map the pharmacophore requirements for each off-target, guiding the design of more selective chemical probes.

Quote Request

Request a Quote for 4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.